molecular formula C25H20ClFN4O B4638357 6-CHLORO-4-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-3-YL)QUINOLINE

6-CHLORO-4-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-3-YL)QUINOLINE

Cat. No.: B4638357
M. Wt: 446.9 g/mol
InChI Key: LYICBJXDYNWZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-(pyridin-3-yl)quinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a piperazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-(pyridin-3-yl)quinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling factors such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-(pyridin-3-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives .

Scientific Research Applications

6-Chloro-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-(pyridin-3-yl)quinoline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-(pyridin-3-yl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-chloro-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-(pyridin-3-yl)quinoline include other quinoline derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(6-chloro-2-pyridin-3-ylquinolin-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN4O/c26-18-7-8-22-19(14-18)20(15-23(29-22)17-4-3-9-28-16-17)25(32)31-12-10-30(11-13-31)24-6-2-1-5-21(24)27/h1-9,14-16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYICBJXDYNWZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-CHLORO-4-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-3-YL)QUINOLINE
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6-CHLORO-4-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-3-YL)QUINOLINE
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6-CHLORO-4-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-3-YL)QUINOLINE
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6-CHLORO-4-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-3-YL)QUINOLINE
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6-CHLORO-4-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-3-YL)QUINOLINE
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6-CHLORO-4-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-3-YL)QUINOLINE

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